molecular formula C17H15N3O B5123992 N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide

N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide

Cat. No. B5123992
M. Wt: 277.32 g/mol
InChI Key: XSIZKMVNFSTJAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1H-benzimidazol-2-yl-2-phenylcyclopropanecarboxamide and related compounds involves multiple steps starting from commercially available materials. Key steps include ring closing reactions, reduction, and acylation, leading to yields greater than 30%. The compounds are characterized using NMR, MS, and other spectroscopic methods to confirm their structure (H. Bin, 2015).

Molecular Structure Analysis

Detailed analysis of the molecular structure, including quantum mechanical calculations, vibrational wavenumbers, and NMR of benzimidazole derivatives and their complexes, reveals their coordination to metal ions through specific nitrogen atoms of the benzimidazole ring. Structural analyses are supported by DFT studies and spectral methods (N. T. Abdel Ghani & A. Mansour, 2011).

Chemical Reactions and Properties

The reactivity of N-1H-benzimidazol-2-yl derivatives towards various reagents and conditions has been explored, indicating that these compounds can undergo reactions such as Ugi 3CC, leading to diverse and potentially bioactive molecules. The versatility of these reactions allows for the construction of complex structures with significant biological activity (M. Ghandi et al., 2010).

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on designing, synthesizing, and screening new benzimidazole derivatives for various biological activities .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-16(13-10-12(13)11-6-2-1-3-7-11)20-17-18-14-8-4-5-9-15(14)19-17/h1-9,12-13H,10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIZKMVNFSTJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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